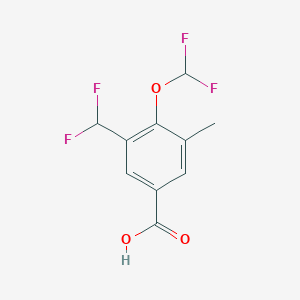

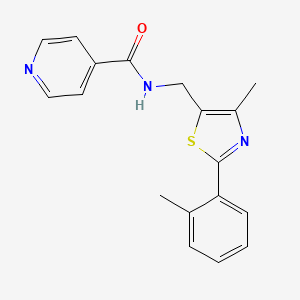

![molecular formula C14H22N2O5 B2574903 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-82-1](/img/structure/B2574903.png)

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

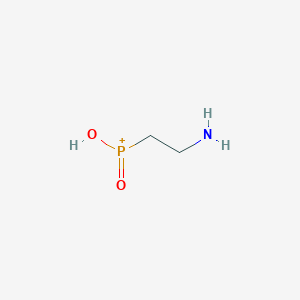

“8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular weight of 285.34 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid . The InChI code is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 . It is a powder in physical form . The storage temperature is room temperature .科学的研究の応用

Supramolecular Arrangements

The compound has been used in the study of supramolecular arrangements, particularly in relation to cyclohexane-spirohydantoin derivatives. These studies discuss the relationship between molecular and crystal structures, emphasizing the role of substituents on the cyclohexane ring in forming supramolecular structures (Graus et al., 2010).

Synthesis and Conformational Analysis

This compound has been synthesized and analyzed for its conformational properties. It is used as a constrained surrogate for certain dipeptides in peptide synthesis, contributing to the understanding of peptide structure and function (Fernandez et al., 2002).

Stereochemistry Analysis

The compound has facilitated stereochemistry studies, particularly in understanding the relative configuration of spirodecanes. These studies use NMR techniques to analyze the stereochemistry of compounds with similar structures (Guerrero-Alvarez et al., 2004).

Spirocyclic Compound Synthesis

This chemical is crucial in the synthesis of spirocyclic compounds, which have potential applications in creating biologically active heterocyclic compounds. The synthesis processes and reaction pathways have been explored in detail (Moskalenko & Boev, 2012).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "2,3-diaminobutane", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methanol", "water", "ethyl acetate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in ethyl acetate", "Formation of the spirocyclic ring system by reaction with acetic anhydride and sodium bicarbonate in methanol", "Deprotection of the amine group with hydrochloric acid in water", "Neutralization of the solution with sodium hydroxide" ] } | |

CAS番号 |

1160246-82-1 |

製品名 |

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid |

分子式 |

C14H22N2O5 |

分子量 |

298.339 |

IUPAC名 |

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid |

InChI |

InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) |

InChIキー |

ACPVMJPEPWZYCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

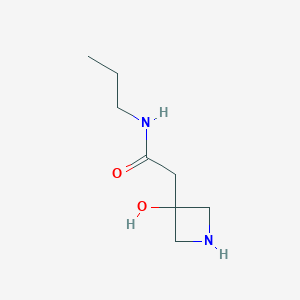

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)

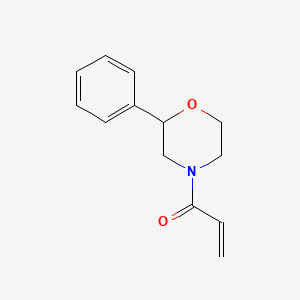

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2574825.png)

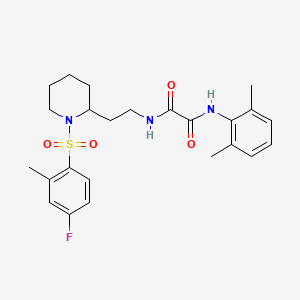

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)